molecular formula C10H11BrO4S B1460759 4-(4-Bromobenzenesulfonyl)butanoic acid CAS No. 1018522-96-7

4-(4-Bromobenzenesulfonyl)butanoic acid

Cat. No.: B1460759
CAS No.: 1018522-96-7
M. Wt: 307.16 g/mol
InChI Key: NXYDVIQFLBLHLO-UHFFFAOYSA-N
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Description

4-(4-Bromobenzenesulfonyl)butanoic acid is a chemical compound with the CAS Number: 1018522-96-7 . It is used as an activating agent in the synthesis of oligodeoxyribo- and oligoribo- nucleotides in solution .


Molecular Structure Analysis

The molecular formula of this compound is C10H11BrO4S . It contains a total of 27 atoms; 11 Hydrogen atoms, 10 Carbon atoms, 4 Oxygen atoms, 1 Sulfur atom, and 1 Bromine atom .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 307.16 . The compound is in powder form and should be stored at room temperature .

Scientific Research Applications

  • Pharmaceutical Intermediates : 4,4-Bis(4-fluorophenyl) butanoic acid, a related compound, is an important pharmaceutical intermediate. It is usually prepared by a Friedel-Crafts reaction, and sulfonation can be used to remove undesired isomers, indicating a potential role for 4-(4-Bromobenzenesulfonyl)butanoic acid in similar processes (Fan, 1990).

  • Organic Synthesis : Nickel-catalyzed cross-coupling of aryl halides with alkyl halides is a significant process in organic synthesis. Compounds similar to this compound, such as Ethyl 4-(4-(4-methylphenylsulfonamido)-phenyl)butanoate, are used in these reactions, suggesting a potential application for this compound (Everson et al., 2013).

  • Nanofluidic Devices : Compounds like 4‐oxo‐4‐(pyren‐4‐ylmethoxy) butanoic acid are used to show the optical gating of nanofluidic devices based on synthetic ion channels. This implies that similar compounds like this compound may have potential applications in light-induced controlled release, sensing, and information processing (Ali et al., 2012).

  • Biochemical Research : In biochemical research, compounds like this compound could be used to study kinetic effects in reactions, as evidenced by research on similar sulfonate esters in micellar solutions (Muñoz et al., 2003).

  • Adsorption and Recovery Technologies : Research on adsorption technologies for butanol recovery from fermentation broths, where compounds like this compound could be relevant, highlights the compound's potential in separation and purification processes (Raganati et al., 2018).

Safety and Hazards

The safety information for 4-(4-Bromobenzenesulfonyl)butanoic acid indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Properties

IUPAC Name

4-(4-bromophenyl)sulfonylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO4S/c11-8-3-5-9(6-4-8)16(14,15)7-1-2-10(12)13/h3-6H,1-2,7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXYDVIQFLBLHLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)CCCC(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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